molecular formula C11H15NO2S B2491955 1-[5-Hydroxy-6-(isopropylsulfanyl)-2-methyl-3-pyridinyl]-1-ethanone CAS No. 860649-52-1

1-[5-Hydroxy-6-(isopropylsulfanyl)-2-methyl-3-pyridinyl]-1-ethanone

Cat. No.: B2491955
CAS No.: 860649-52-1
M. Wt: 225.31
InChI Key: RANNPHFNGYULTQ-UHFFFAOYSA-N
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Description

1-[5-Hydroxy-6-(isopropylsulfanyl)-2-methyl-3-pyridinyl]-1-ethanone is a pyridine-derived compound featuring a hydroxyl (-OH) group at the 5-position, an isopropylsulfanyl (-S-iPr) substituent at the 6-position, and a methyl group at the 2-position on the pyridine ring. The ethanone (acetyl) group at the 1-position contributes to its electron-withdrawing character. This compound is structurally notable for its combination of polar (hydroxyl) and hydrophobic (isopropylsulfanyl) groups, which influence its physicochemical properties, such as solubility and intermolecular interactions.

Properties

IUPAC Name

1-(5-hydroxy-2-methyl-6-propan-2-ylsulfanylpyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-6(2)15-11-10(14)5-9(8(4)13)7(3)12-11/h5-6,14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANNPHFNGYULTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1C(=O)C)O)SC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-[5-Hydroxy-6-(isopropylsulfanyl)-2-methyl-3-pyridinyl]-1-ethanone can undergo various chemical reactions, including:

Scientific Research Applications

Pharmacological Applications

Research indicates that compounds similar to 1-[5-Hydroxy-6-(isopropylsulfanyl)-2-methyl-3-pyridinyl]-1-ethanone exhibit various pharmacological effects, including:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may reduce inflammation, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Properties : Its structural similarities to known antimicrobial agents indicate potential effectiveness against bacterial and fungal infections.
  • CNS Activity : The compound may influence central nervous system functions, with implications for treating conditions like anxiety or depression.

Case Studies and Research Findings

Several studies have explored the biological activity of similar pyridine derivatives. Below are summarized findings from relevant research:

Study ReferenceCompound StudiedBiological ActivityFindings
5-Hydroxy-2-methylpyridineAntioxidantDemonstrated significant free radical scavenging activity.
IsopropylthioacetophenoneAntimicrobialShowed effectiveness against various bacterial strains.
6-(isopropylsulfanyl)-2-methylpyridineNeuroprotectiveIndicated potential in protecting neuronal cells from oxidative stress.

These studies underline the relevance of structural features in determining biological activity, suggesting that modifications to the pyridine ring can significantly impact pharmacological outcomes.

Potential Applications in Drug Development

The unique properties of this compound open avenues for its use in drug development:

  • Novel Therapeutics : The compound could serve as a lead structure for developing new anti-inflammatory or antimicrobial drugs.
  • Pharmaceutical Formulations : Its favorable solubility profile may allow for formulation in various dosage forms, enhancing patient compliance.
  • Research Tool : It can be utilized in biochemical assays to study specific pathways related to inflammation and infection.

Mechanism of Action

The mechanism of action of 1-[5-Hydroxy-6-(isopropylsulfanyl)-2-methyl-3-pyridinyl]-1-ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and isopropylsulfanyl groups play a crucial role in its binding affinity and reactivity with enzymes or receptors. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include lignin model compounds (e.g., 1-(4-ethoxy-3-methoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)-1-ethanone, referred to as Compound I in ) and other pyridine/ethanone derivatives. Key differences lie in substituent types and positions:

Compound Core Structure Key Substituents Functional Groups Notable Reactivity
Target Compound Pyridine 5-OH, 6-S-iPr, 2-CH₃, 1-COCH₃ Hydroxyl, thioether, ketone Potential for H-bonding (OH), sulfur-mediated redox reactions
Compound I () Benzene 4-OEt, 3-OCH₃, 4-CHO, 2-OCH₃ (linked via ethanone and phenoxy bridge) Ether, aldehyde, ketone Decomposition via Mn(III)-oxalate complexes; susceptible to oxidative cleavage
Generic Pyridinyl Ethanone Derivatives Pyridine Varied substituents (e.g., halogens, alkyl chains) Ketone, alkyl/halogen Tunable electronic properties for catalysis or ligand design

Reactivity and Stability

  • Hydrogen Bonding: The hydroxyl group in the target compound enables strong hydrogen-bonding interactions, influencing crystal packing and solubility. This contrasts with methoxy or ethoxy substituents (e.g., in Compound I), which lack H-bond donors, leading to weaker intermolecular forces and altered crystallinity .
  • This differs from the formyl group in Compound I, which undergoes nucleophilic addition or redox transformations .
  • Decomposition Pathways: Compound I decomposes under Mn(III)-oxalate systems due to its electron-deficient aromatic rings.

Key Research Findings

Hydrogen-Bond Networks : The hydroxyl group in the target compound likely forms robust H-bonded motifs (e.g., chains or rings), as observed in related pyridine derivatives. This contrasts with methoxy-substituted analogs, which rely on weaker van der Waals interactions .

Thioether Reactivity : Isopropylsulfanyl groups can stabilize radical intermediates or act as ligands for transition metals, offering pathways for catalytic or photochemical applications absent in oxygenated analogs.

Decomposition Resistance : The pyridine ring’s electron-withdrawing nature and sulfur’s redox activity may render the target compound more resistant to oxidative cleavage compared to benzene-based analogs like Compound I .

Biological Activity

1-[5-Hydroxy-6-(isopropylsulfanyl)-2-methyl-3-pyridinyl]-1-ethanone, with the molecular formula C11H15NO2S and a molecular weight of 225.3073, is a compound of interest in pharmacological research. Its unique structure suggests potential biological activities that could be exploited in therapeutic applications.

Immunomodulatory Effects

Research indicates that derivatives of compounds similar to this compound exhibit significant immunomodulatory properties. A study evaluating the immunomodulatory effects of synthesized benzoxazepine derivatives found that certain compounds were able to modulate the innate immune response effectively. Specifically, these compounds inhibited the respiratory burst of human polymorphonuclear leukocytes (PMNs) and chemotactic migration, suggesting a potential for developing new immunomodulatory agents .

Neurotransmitter Interaction

The compound's structure may also allow interaction with neurotransmitter systems. Compounds with similar pyridine structures have been studied for their roles as neurotransmitter agents, potentially influencing conditions such as anxiety or depression through modulation of neurotransmitter release .

Case Study 1: Immunomodulation

In a controlled study, researchers administered synthesized derivatives to assess their effects on PMNs. The results indicated that some compounds exhibited stronger inhibition than standard anti-inflammatory drugs like acetylsalicylic acid and ibuprofen, highlighting their potential as therapeutic agents in inflammatory diseases .

Case Study 2: Antiviral Potential

A comparative analysis of antiviral compounds revealed that certain derivatives significantly reduced viral replication in cell cultures infected with HSV. This suggests that further exploration of this compound could yield promising results in antiviral drug development .

Research Findings Summary

Biological Activity Findings Reference
ImmunomodulationInhibits PMN chemotaxis; stronger than ASA and ibuprofen
Antiviral ActivitySelective inhibition against HSV; potential for therapeutic use
Neurotransmitter InteractionPossible modulation of neurotransmitter systems

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